2-Hydroxymethyl-2-cyclopentenone ethyleneketal
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Overview
Description
2-Hydroxymethyl-2-cyclopentenone ethyleneketal is a chemical compound with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol It is a derivative of cyclopentenone, featuring a hydroxymethyl group and an ethyleneketal moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxymethyl-2-cyclopentenone ethyleneketal typically involves multiple steps. One common method starts with the bromination of 2-cyclopentenone to form 2-bromo-2-cyclopentenone. This intermediate is then reacted with ethylene glycol in the presence of p-toluenesulfonic acid to form the ethyleneketal . The final step involves the reaction of this intermediate with paraformaldehyde and butyllithium in dry tetrahydrofuran to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthetic route described above can be scaled up for industrial applications, with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxymethyl-2-cyclopentenone ethyleneketal can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group in the cyclopentenone ring can be reduced to form a hydroxyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Hydroxymethyl-2-cyclopentenone ethyleneketal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of 2-Hydroxymethyl-2-cyclopentenone ethyleneketal involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding, while the ethyleneketal moiety can stabilize the compound’s structure. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxymethyl-2-cyclopentenone: Lacks the ethyleneketal moiety, making it less stable.
Cyclopentenone: Does not have the hydroxymethyl or ethyleneketal groups, resulting in different reactivity.
2-Bromo-2-cyclopentenone: Contains a bromine atom instead of the hydroxymethyl group, leading to different chemical properties.
Uniqueness
2-Hydroxymethyl-2-cyclopentenone ethyleneketal is unique due to the presence of both the hydroxymethyl group and the ethyleneketal moiety. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1,4-dioxaspiro[4.4]non-8-en-9-ylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-6-7-2-1-3-8(7)10-4-5-11-8/h2,9H,1,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CODYDBNJKBPFCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C(=C1)CO)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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